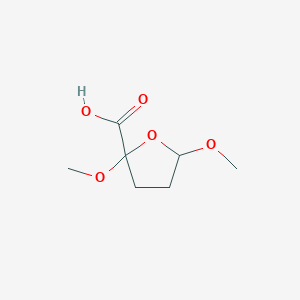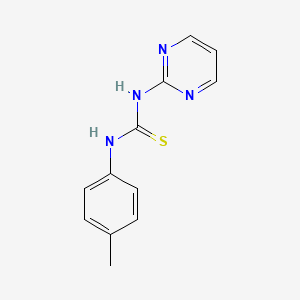![molecular formula C16H15N B14599007 3,6,8-Trimethylbenzo[g]isoquinoline CAS No. 61171-16-2](/img/structure/B14599007.png)
3,6,8-Trimethylbenzo[g]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,8-Trimethylbenzo[g]isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trimethylbenzo[g]isoquinoline can be achieved through several methods. One common approach involves the cyclization of substituted anilines with β-ketoesters, followed by dehydration and oxidation steps. Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6,8-Trimethylbenzo[g]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Partial hydrogenation of the pyridine ring can occur, leading to tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can take place at the methyl groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as rhenium heptasulfide are used for partial hydrogenation.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Tetrahydro derivatives with reduced aromaticity.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
3,6,8-Trimethylbenzo[g]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,6,8-Trimethylbenzo[g]isoquinoline involves its interaction with specific molecular targets and pathways. As an aromatic compound, it can intercalate with DNA, affecting transcription and replication processes. Additionally, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,8-Trimethylbenzo[g]isoquinoline
- 2,3-Dimethylbenzo[g]isoquinoline
- 2,3,7,8-Tetramethylbenzo[g]isoquinoline
Uniqueness
3,6,8-Trimethylbenzo[g]isoquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 3, 6, and 8 enhances its stability and alters its electronic properties compared to other isoquinoline derivatives .
Properties
CAS No. |
61171-16-2 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3,6,8-trimethylbenzo[g]isoquinoline |
InChI |
InChI=1S/C16H15N/c1-10-4-11(2)16-8-13-6-12(3)17-9-15(13)7-14(16)5-10/h4-9H,1-3H3 |
InChI Key |
OODHWXBTIXXSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C3C=C(N=CC3=CC2=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


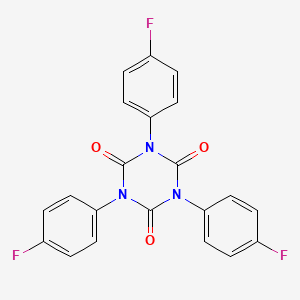
![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
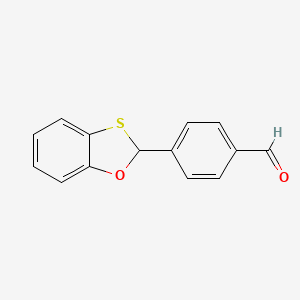
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)
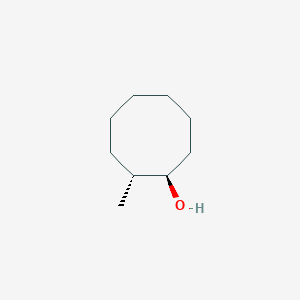

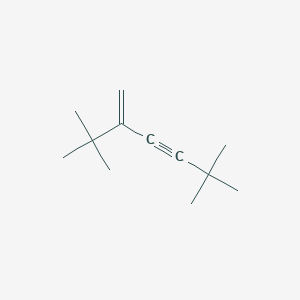


![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)
![(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}](/img/structure/B14598992.png)
